molecular formula C7H9NO2 B8491583 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-

2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-

Cat. No.: B8491583
M. Wt: 139.15 g/mol
InChI Key: DGPVNNMFVYYVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-, is a substituted derivative of the 2-pyrrolidinone scaffold, a five-membered lactam ring. The compound features an acryloyl (1-oxo-2-propenyl) group attached to the nitrogen atom of the pyrrolidinone ring.

The 2-pyrrolidinone core is pharmacologically significant, as seen in drugs like piracetam (cognitive enhancer) and doxapram (respiratory stimulant) . The acryloyl group in 1-(1-oxo-2-propenyl)-2-pyrrolidinone may confer unique properties, such as increased electrophilicity for covalent interactions with biological targets or improved metabolic stability compared to non-acylated analogs.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

1-prop-2-enoylpyrrolidin-2-one

InChI

InChI=1S/C7H9NO2/c1-2-6(9)8-5-3-4-7(8)10/h2H,1,3-5H2

InChI Key

DGPVNNMFVYYVDF-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCCC1=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Analogues of 2-Pyrrolidinone Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-(1-Oxo-2-propenyl)-2-pyrrolidinone 1-Acryloyl C₇H₉NO₂ 139.15 (calculated) Electrophilic reactivity, potential bioactivity [6, 12]
Piracetam 1-(2-Oxo-pyrrolidin-1-yl)acetamide C₆H₁₀N₂O₂ 142.16 Nootropic, anticonvulsant [3]
1-(2-Aminoethyl)-2-pyrrolidinone 1-(2-Aminoethyl) C₆H₁₂N₂O 128.17 Synthetic intermediate [4]
1-(3-Aminopropyl)-2-pyrrolidinone 1-(3-Aminopropyl) C₇H₁₄N₂O 142.20 Intermediate for pharmaceuticals [7]
Oxotremorine 1-(4-(1-Pyrrolidinyl)-2-butynyl) C₁₀H₁₄N₂O 178.23 Muscarinic agonist, neurotoxin [9]
1-(2-Methoxyethyl)-2-pyrrolidinone 1-(2-Methoxyethyl) C₇H₁₃NO₂ 143.18 Solvent, polymer applications [22]

Pharmacological and Toxicological Profiles

Table 2: Comparative Pharmacological and Toxicological Data

Compound Name Biological Activity Toxicity (LD₅₀ or TDLo) Safety Profile References
1-(1-Oxo-2-propenyl)-2-pyrrolidinone Not fully characterized; inferred reactivity from acryloyl group No direct data Likely irritant (based on acryloyl analogs) [6, 12]
Piracetam Cognitive enhancement, neuroprotection LD₅₀ (oral, rat): >5,000 mg/kg Low acute toxicity [3]
Oxotremorine Muscarinic receptor agonist LD₅₀ (ip, mouse): 6,500 µg/kg High toxicity; neurotoxic [9]
1-(4-(Dipropylamino)-2-butynyl)-2-pyrrolidinone Anticholinergic activity LD₅₀ (iv, mouse): >50 mg/kg Moderate toxicity [14]

Key Findings :

  • Electrophilic Reactivity: The acryloyl group in 1-(1-oxo-2-propenyl)-2-pyrrolidinone may enhance covalent binding to biological nucleophiles (e.g., cysteine residues in enzymes), similar to α,β-unsaturated carbonyl compounds like acrylamide .
  • Neuroactivity: Oxotremorine derivatives exhibit potent muscarinic effects but carry significant neurotoxicity risks, contrasting with safer 2-pyrrolidinone drugs like piracetam .
  • Solubility and Applications: Methoxyethyl-substituted derivatives (e.g., 1-(2-methoxyethyl)-2-pyrrolidinone) prioritize industrial solvent applications due to their low toxicity and high boiling points (~251°C) .

Q & A

Q. What are the common synthetic routes for 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via acylation of pyrrolidinone derivatives using acryloyl chloride or anhydride. Key steps include:

  • Reagent Selection : Use of acryloyl chloride in inert solvents (e.g., THF or DCM) under nitrogen atmosphere to prevent side reactions .
  • Temperature Control : Reactions are conducted at 0–5°C to minimize polymerization of the acryloyl group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization yields >90% purity.

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the acryloyl substitution at the pyrrolidinone nitrogen. Key peaks:
    • 1^1H NMR: δ 6.2–6.5 (vinyl protons), δ 3.5–4.0 (pyrrolidinone ring protons) .
    • 13^13C NMR: δ 170–175 ppm (carbonyl groups) .
  • Mass Spectrometry : ESI-MS (m/z 169.2 [M+H]+^+) validates molecular weight .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (acute toxicity: oral LD50 >50 mg/kg in mice) .
  • Ventilation : Use fume hoods due to potential respiratory irritation (OSHA PEL: Not established; follow ALARA principles) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anticonvulsant activity of this compound?

Methodological Answer:

  • In Vivo Models :
    • Maximal Electroshock (MES) : Assesses blockade of seizure spread (ED50 values <30 mg/kg indicate efficacy) .
    • Subcutaneous Pentylenetetrazole (scPTZ) : Tests seizure threshold elevation .
    • 6-Hz Psychomotor Seizure Model : Validates efficacy in therapy-resistant epilepsy .
  • Dose-Response Analysis : Administer 10–100 mg/kg (oral/IP) and monitor latency to tonic-clonic seizures .

Q. Data Contradiction Analysis :

  • MES vs. scPTZ : Compounds active in MES may fail in scPTZ due to differing mechanisms (e.g., sodium channel vs. GABAergic modulation). Cross-validate using both models .

Q. What computational strategies are used to predict the compound’s reactivity and binding affinity?

Methodological Answer:

  • Docking Studies : Target GABAA_A receptors or sodium channels using AutoDock Vina. Key residues for interaction: Arg/Lys in the channel pore .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict acryloyl group reactivity (e.g., electrophilicity index >2.0) .
  • MD Simulations : Simulate ligand-protein stability over 100 ns to assess binding energy (ΔG < -8 kcal/mol suggests strong affinity) .

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

  • Case Study : A reported 1^1H NMR δ 6.3 (vinyl H) conflicts with δ 6.1 in a later study.
    • Root Cause : Solvent polarity (CDCl3 vs. DMSO-d6) shifts proton signals.
    • Resolution : Re-run NMR in standardized solvent and compare with reference spectra .
  • Validation : Use 2D NMR (COSY, HSQC) to confirm spin-spin coupling and carbon-proton correlations .

Q. What strategies improve the compound’s stability in aqueous formulations for pharmacological studies?

Methodological Answer:

  • pH Optimization : Stabilize at pH 6–7 (degradation <5% over 24h at 25°C) to prevent hydrolysis of the acryloyl group .
  • Lyophilization : Prepare lyophilized powders with mannitol (5% w/v) for long-term storage (−80°C, stability >12 months) .
  • Protect from Light : Use amber vials to prevent UV-induced polymerization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.